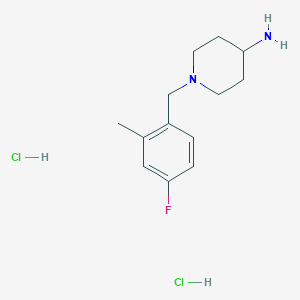

1-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride

Descripción

1-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride (CAS: 1349718-97-3) is a piperidine derivative with a 4-fluoro-2-methylbenzyl substituent. Its molecular formula is C₁₃H₂₁Cl₂FN₂, with an average molecular weight of 295.22 g/mol . The compound is synthesized via a multi-step process involving alkylation of the piperidine ring, followed by dihydrochloride salt formation using HCl and recrystallization . It is primarily utilized as a pharmaceutical intermediate or building block in drug discovery, particularly in the development of central nervous system (CNS) agents or ion channel modulators, as suggested by structural analogs in the evidence .

Propiedades

IUPAC Name |

1-[(4-fluoro-2-methylphenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.2ClH/c1-10-8-12(14)3-2-11(10)9-16-6-4-13(15)5-7-16;;/h2-3,8,13H,4-7,9,15H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAFZHWVNNROQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CN2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the 4-fluoro-2-methylbenzyl group: This step often involves nucleophilic substitution reactions where the benzyl group is introduced onto the piperidine ring.

Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.

Análisis De Reacciones Químicas

1-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present on the compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the chemical formula CHClFN and is classified under piperidine derivatives. Piperidine itself is a saturated six-membered ring containing nitrogen, which serves as a versatile scaffold in drug design due to its ability to mimic natural biological structures.

Medicinal Chemistry

Piperidine derivatives, including 1-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride, have been extensively studied for their pharmacological properties. Research indicates that compounds with piperidine structures exhibit various therapeutic effects:

- Anticancer Activity : Studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For instance, one study demonstrated that certain piperidine compounds exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin .

- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Research has indicated that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's disease .

Antimicrobial Properties

Piperidine derivatives have also been investigated for their antimicrobial activities. The incorporation of specific substituents can enhance their efficacy against various pathogens. A recent study highlighted the potential of piperidine compounds to inhibit Mycobacterium tuberculosis, showcasing their role in developing new anti-tuberculosis therapies .

Antidiabetic Applications

Research has identified piperidine derivatives as candidates for antidiabetic medications. Certain compounds have shown promising results in lowering blood glucose levels and improving insulin sensitivity, indicating their potential utility in managing diabetes .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Insights :

- Halogen Substituents: Fluorine (4-F) in the main compound enhances metabolic stability and bioavailability compared to chlorine (4-Cl) analogs, which may exhibit higher lipophilicity but faster clearance .

Safety Profiles :

- Compounds with nitro groups (e.g., 1-(3-nitrobenzyl)) require stringent handling due to risks of skin irritation (H315) and acute toxicity (H302) .

- Fluorinated derivatives generally exhibit milder hazards, though they still require precautions against eye irritation (H319) and respiratory effects (H335) .

Synthetic Considerations :

Actividad Biológica

1-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride is a chemical compound with significant potential in pharmacological applications, particularly in neuropharmacology and cancer therapy. Its unique structure, characterized by a piperidine ring and a fluorinated aromatic substituent, suggests diverse biological activities. This article reviews existing literature on the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C13H21Cl2FN

- CAS Number : 1286274-28-9

- Molecular Weight : 276.22 g/mol

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. It has been studied for its potential as a selective dopamine receptor agonist, particularly at the D3 receptor, which is implicated in neuropsychiatric disorders.

Table 1: Summary of Biological Activities

Neuropharmacology

Research indicates that this compound exhibits significant agonistic activity at the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation. This action could provide therapeutic benefits in conditions such as schizophrenia and Parkinson's disease, where dopaminergic signaling is disrupted. The selectivity for D3 over D2 receptors suggests a reduced risk of side effects commonly associated with broader dopamine receptor agonists .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The compound showed better growth inhibition compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential as a novel anticancer agent .

Case Studies

- Dopaminergic Activity : A study explored the structure-activity relationship (SAR) of similar piperidine derivatives, revealing that modifications to the piperidine core significantly influenced D3 receptor affinity and efficacy .

- Cancer Inhibition : Another investigation assessed the cytotoxic effects of this compound on MCF-7 cells, reporting an IC50 value significantly lower than that of established anticancer agents, suggesting enhanced selectivity for cancerous cells over normal cells .

Toxicological Profile

Initial toxicity assessments indicate that this compound does not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg. This safety profile is crucial for its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-fluoro-2-methylbenzyl chloride with piperidin-4-amine under alkaline conditions, followed by dihydrochloride salt formation using hydrogen chloride gas or aqueous HCl. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity. Yield optimization requires strict control of stoichiometry, temperature (40–60°C), and inert atmospheres .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and piperidine ring conformation.

- Mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₃H₁₈Cl₂FN₂: calculated 305.08 g/mol).

- HPLC (C18 column, ammonium acetate buffer pH 6.5 ) to assess purity (>98%).

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adopt protocols from structurally similar amines (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride ):

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Store in airtight containers at 2–8°C, away from oxidizers.

- Dispose of waste via approved hazardous chemical protocols.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities across different studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature ) or receptor isoform variability. To address this:

- Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4) and temperature (25°C).

- Validate receptor expression systems (e.g., HEK293 vs. CHO cells).

- Perform meta-analyses comparing datasets using statistical tools (ANOVA, Tukey’s test) .

Q. What strategies mitigate degradation of this compound under varying pH and temperature during long-term biological assays?

- Methodological Answer :

- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Buffering agents : Use phosphate (pH 6–8) or citrate (pH 3–6) buffers to maintain stability.

- Lyophilization : Store lyophilized aliquots at -80°C to prevent hydrolysis .

Q. How does the 4-fluoro-2-methylbenzyl group influence pharmacokinetic properties compared to unsubstituted analogs?

- Methodological Answer : The fluorine atom enhances metabolic stability (resistance to CYP450 oxidation), while the methyl group increases lipophilicity (logP ~2.5 vs. ~1.8 for unsubstituted analogs). Evaluate via:

- In vitro microsomal assays (rat/human liver microsomes).

- Permeability studies (Caco-2 cells) to assess intestinal absorption.

- Molecular dynamics simulations to predict blood-brain barrier penetration .

Q. What computational modeling approaches are suitable for predicting serotonin receptor interactions?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to identify binding poses in 5-HT₃ or 5-HT₄ receptors.

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns.

- QSAR models using descriptors like polar surface area and H-bond donors .

Q. What are the key considerations for designing dose-response experiments in neuronal models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.